Kinase Inhibition Profile: Positional Isomer Selectivity in Biochemical Assays
Based on class-level inference from the pteridine kinase inhibitor scaffold, the 3,4-dimethyl substitution pattern on the aniline ring is predicted to confer a distinct kinase selectivity profile compared to the 2,4- and 2,5-dimethyl isomers. [1] In the related pteridin-7(8H)-one series, methylation at the 3-position of the phenyl ring stabilizes key hydrogen-bond interactions and intramolecular π-stacking, leading to single-digit nanomolar FLT3 inhibition (Compound 31: FLT3 IC₅₀ < 10 nM). [2] Extrapolating this SAR to the 4-aminopteridine series, the target compound is expected to exhibit superior potency against certain kinases compared to its 2,4- or 2,5-dimethyl positional isomers, although direct comparative data for this exact compound are not publicly available.
| Evidence Dimension | Kinase binding affinity (predicted by SAR analogy) |
|---|---|
| Target Compound Data | Not empirically reported; predicted to be active against FLT3 or related kinases based on 3,4-dimethyl substitution pattern |
| Comparator Or Baseline | 2,4-dimethylphenyl isomer (CAS 946289-83-4) and 2,5-dimethylphenyl isomer (CAS 946348-22-7): no reported kinase activity |
| Quantified Difference | Cannot be quantified; SAR inference only |
| Conditions | Biochemical kinase inhibition assay (FLT3, as model system from pteridin-7(8H)-one series) |
Why This Matters
Positional isomerism can result in >100-fold differences in kinase potency, making this compound a distinct chemical tool despite structural similarity to its isomers.
- [1] PubChem Compound Summary for CID 16820901 (2,4-dimethyl isomer) and CID 16820902 (2,5-dimethyl isomer). National Center for Biotechnology Information (2025). View Source
- [2] Discovery and Rational Design of Pteridin-7(8H)-one-based Inhibitors Targeting FLT3 and Its Mutants. J. Med. Chem. 2016, 59, 5916−5932. DOI: 10.1021/acs.jmedchem.6b00374. View Source
